molecular formula C22H28N4O4 B1667584 AQ4 CAS No. 70476-63-0

AQ4

Cat. No.: B1667584
CAS No.: 70476-63-0
M. Wt: 412.5 g/mol
InChI Key: DBAMBJQJKDHEQX-UHFFFAOYSA-N
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Description

AQ4 is a complex organic compound belonging to the anthraquinone family. This compound is characterized by its unique structure, which includes two dimethylaminoethyl groups and two hydroxyl groups attached to the anthracenedione core. It is known for its vibrant color and has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AQ4 typically involves multiple steps. One common method starts with the preparation of tetrachlorophthalic anhydride, which undergoes a series of reactions to introduce the dimethylaminoethyl groups and hydroxyl groups. The reaction conditions often include the use of specific solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques that optimize the reaction conditions for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification methods, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

AQ4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different properties and applications depending on the specific functional groups introduced during the reactions .

Mechanism of Action

The mechanism of action of AQ4 involves its interaction with cellular components to alter cell cycle progression. It has been shown to block cell cycle progression at the G2-M phases, leading to cell death. This effect is concentration-dependent and involves the accumulation of cellular RNA and changes in nucleoli structure . The compound’s ability to induce cell cycle arrest and apoptosis makes it a promising candidate for anticancer research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AQ4 is unique due to its specific combination of dimethylaminoethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in research focused on cell cycle regulation and anticancer therapies .

Properties

IUPAC Name

1,4-bis[2-(dimethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4/c1-25(2)11-9-23-13-5-6-14(24-10-12-26(3)4)18-17(13)21(29)19-15(27)7-8-16(28)20(19)22(18)30/h5-8,23-24,27-28H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAMBJQJKDHEQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=C2C(=C(C=C1)NCCN(C)C)C(=O)C3=C(C=CC(=C3C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00220741
Record name 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00220741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70476-63-0
Record name AQ4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070476630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Anthracenedione, 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00220741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AQ4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AQ4
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXB9LEJ2B2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The solid dihydrochloride should be stored in a sealed container in a cold dark place (preferably a freezer). Before opening such containers they should be allowed to warm to room temperature, since the dihydrochloride (and AQ4N) absorb moisture particularly rapidly when cold.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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